![molecular formula C9H6BrNO B2572444 8-Bromo-4-hydroxyquinoline CAS No. 57798-00-2](/img/structure/B2572444.png)
8-Bromo-4-hydroxyquinoline
Overview
Description
8-Bromo-4-hydroxyquinoline is a heterocyclic compound that has been studied due to its diverse applications in the fields of chemistry, pharmacology, and material science. It is a solid substance with the empirical formula C9H6BrNO .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been reported in the literature with various protocols. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The SMILES string for this compound is Oc1ccnc2c(Br)cccc12
.
Chemical Reactions Analysis
The bromination of 8-substituted quinolines has been studied . For example, bromoalkylated coumarins were reacted with 4- and 8-hydroxyquinoline in the presence of 1 equivalent of KOH and catalytic amounts of KI and tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst in refluxing acetonitrile to give the corresponding conjugates .
Physical And Chemical Properties Analysis
8-Bromo-4-hydroxyquinoline is a solid substance with the empirical formula C9H6BrNO and a molecular weight of 224.05 .
Scientific Research Applications
Photolabile Protecting Group
8-Bromo-7-hydroxyquinoline (BHQ), closely related to 8-Bromo-4-hydroxyquinoline, has been synthesized and studied for its photochemical properties. It serves as an effective photolabile protecting group for carboxylic acids, showing high efficiency in single photon quantum efficiency and multiphoton-induced photolysis, making it suitable for use in biological studies (Fedoryak & Dore, 2002).
Medicinal Chemistry and Metal Chelation
8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have significant roles in medicinal chemistry due to their metal chelation properties. They are explored for developing broad-spectrum drug molecules for treating diseases like cancer, HIV, and neurodegenerative disorders. These derivatives are potent due to their ability to chelate various metal ions, contributing to their therapeutic value (Gupta, Luxami & Paul, 2021).
Metallosupramolecular Chemistry
8-Hydroxyquinoline, including its brominated derivatives, is a versatile ligand in coordination chemistry, used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates. Its unique properties have led to a resurgence in synthetic coordination chemistry applications (Albrecht, Fiege & Osetska, 2008).
Photoremovable Protecting Group for Physiological Use
BHQ, similar to 8-Bromo-4-hydroxyquinoline, has been identified as an efficient photoremovable protecting group for physiological applications. Its properties, including stability in the dark, water solubility, and low fluorescence, make it ideal for use with fluorescent indicators in biological functions. It is effective in photolyzing biomolecules like neurotransmitters and nucleic acids (Zhu, Pavlos, Toscano & Dore, 2006).
Synthesis and Biological Activity
The 8-hydroxyquinoline nucleus, including 8-Bromo-4-hydroxyquinoline, is central to a range of biological activities such as antimicrobial, anticancer, and antifungal effects. Its synthetic versatility allows for the development of derivatives with diverse pharmacological properties, which can lead to potent lead compounds with high efficacy and low toxicity (Saadeh, Sweidan & Mubarak, 2020).
Copper-Catalyzed Hydroxylation
8-Hydroxyquinolin-N-oxide, related to 8-Bromo-4-hydroxyquinoline, has been used as a ligand in copper-catalyzed hydroxylation of aryl halides. This methodology facilitates the direct transformation of aryl halides to phenols and alkyl aryl ethers, showing great functional group tolerance and selectivity (Yang, Li, Wang, Yao & Jiang, 2011).
Future Directions
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions of 8-Bromo-4-hydroxyquinoline could involve further exploration of its therapeutic potential and applications in drug discovery.
properties
IUPAC Name |
8-bromo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLALMUWUZUGIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973385 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-4(1H)-one | |
CAS RN |
57798-00-2 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-4-HYDROXYQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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